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molecular formula C12H14ClIN2O4S B8528151 Methanesulfonamide,n-[3-[(4-chloro-2,3-dihydro-7-iodo-1-oxo-1h-isoindol-5-yl)oxy]propyl]-

Methanesulfonamide,n-[3-[(4-chloro-2,3-dihydro-7-iodo-1-oxo-1h-isoindol-5-yl)oxy]propyl]-

Cat. No. B8528151
M. Wt: 444.67 g/mol
InChI Key: OZYBOBFNBCBBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745641B2

Procedure details

4-Chloro-5-(3-aminopropoxy)-7-iodoisoindolinone hydrochloride (100 mg, 0.248 mmol) was suspended in dichloromethane (3.0 mL), and the suspension was added with triethylamine (0.104 mL, 0.744 mmol) and methanesulfonyl chloride (0.029 mL, 0.372 mmol), followed by stirring at room temperature for 13 hours. The solvent was evaporated under reduced pressure, and the residue was purified by slurry using water and acetonitrile to obtain 4-chloro-5-[3-(methanesulfonylamino)propoxy]-7-iodoisoindolinone (51.8 mg, yield 47%).
Name
4-Chloro-5-(3-aminopropoxy)-7-iodoisoindolinone hydrochloride
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.104 mL
Type
reactant
Reaction Step Two
Quantity
0.029 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[C:11]([O:12][CH2:13][CH2:14][CH2:15][NH2:16])=[CH:10][C:9]([I:17])=[C:8]2[C:4]=1[CH2:5][NH:6][C:7]2=[O:18].C(N(CC)CC)C.[CH3:26][S:27](Cl)(=[O:29])=[O:28]>ClCCl>[Cl:2][C:3]1[C:11]([O:12][CH2:13][CH2:14][CH2:15][NH:16][S:27]([CH3:26])(=[O:29])=[O:28])=[CH:10][C:9]([I:17])=[C:8]2[C:4]=1[CH2:5][NH:6][C:7]2=[O:18] |f:0.1|

Inputs

Step One
Name
4-Chloro-5-(3-aminopropoxy)-7-iodoisoindolinone hydrochloride
Quantity
100 mg
Type
reactant
Smiles
Cl.ClC1=C2CNC(C2=C(C=C1OCCCN)I)=O
Step Two
Name
Quantity
0.104 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.029 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by slurry

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
ClC1=C2CNC(C2=C(C=C1OCCCNS(=O)(=O)C)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 51.8 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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